2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound (RN: 959521-41-6) is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative with a molecular formula of C₂₈H₂₇ClN₄O₅ and a molecular weight of 535.00 g/mol . Its structure features a pyrazolo-pyrazinone core substituted with a 3-chloro-4-ethoxyphenyl group at position 2 and a 2-(2-ethoxyphenyl)-5-methyloxazol-4-ylmethyl group at position 3.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O4/c1-4-34-24-9-7-6-8-19(24)26-29-22(17(3)36-26)16-31-12-13-32-23(27(31)33)15-21(30-32)18-10-11-25(35-5-2)20(28)14-18/h6-15H,4-5,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUUBOUHDJLQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OCC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes existing research findings and evaluates the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[1,5-a]pyrazin derivatives. The synthesis typically involves the reaction of various substituted pyrazoles with specific aryl groups, often employing microwave-assisted methods to enhance yield and reduce reaction time. Preliminary studies have indicated that modifications in the chemical structure can significantly influence biological activity.
Anticancer Properties
Research has shown that compounds within the pyrazolo[1,5-a]pyrazin family exhibit promising anticancer activity. The specific compound under consideration has been evaluated for its effects on various cancer cell lines, particularly A549 lung cancer cells.
- Inhibition of Cell Growth : Studies indicate that this compound can inhibit the growth of A549 cells in a dosage-dependent manner. The mechanism appears to involve modulation of autophagy pathways, which are crucial for cancer cell survival and proliferation .
- Structure-Activity Relationship (SAR) : The presence of specific substituents, such as the 3-chloro-4-ethoxyphenyl group, enhances the inhibitory effects on cancer cell lines. Compounds with similar structural features have demonstrated higher efficacy compared to those lacking these modifications .
The mechanisms through which pyrazolo compounds exert their biological effects are multifaceted:
- Autophagy Modulation : The inhibition of A549 cell growth is partly attributed to the induction of autophagic processes, which can lead to programmed cell death in cancer cells.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at various phases, which prevents cancer cells from proliferating effectively.
Data Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-chloro-4-ethoxyphenyl)-... | A549 | 10 | Autophagy modulation |
| 5-benzyl-2-(4-chlorophenyl)... | A549 | 8 | Cell cycle arrest |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo compounds:
- Preliminary Evaluations : A series of pyrazolo derivatives were synthesized and evaluated against A549 and H322 lung cancer cells. Results showed significant inhibition at varying concentrations, suggesting a robust anticancer potential .
- Recent Advances : Recent publications highlight ongoing research into the structure-activity relationships of these compounds, emphasizing modifications that enhance their efficacy against specific cancer types .
- Comparative Studies : In comparative studies with other known anticancer agents, pyrazolo derivatives demonstrated competitive efficacy, warranting further exploration in clinical settings.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential for various biological activities, particularly in the realm of drug discovery. Pyrazolo derivatives have been studied extensively for their pharmacological properties, including anti-inflammatory and analgesic effects. Research indicates that modifications in the pyrazolo structure can enhance biological activity, making this compound a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have shown that compounds similar to this one exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been linked to effective inhibition of bacterial growth and biofilm formation. The presence of the oxazole moiety may enhance these effects due to its known interactions with microbial targets .
Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further derivatization, which can lead to the development of novel agents with enhanced biological activities. The ability to modify the ethoxy and chlorophenyl groups opens pathways for creating targeted therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study involving pyrazole derivatives demonstrated that compounds with similar structures to 2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing new pyrazolo derivatives has highlighted the utility of this compound as a precursor. The synthesis involved reaction pathways that utilized this compound to create more complex structures with potential anti-cancer properties. Characterization through NMR and mass spectrometry confirmed the successful formation of desired products, indicating the compound's versatility in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Pyrazinone Cores
Compound A (CAS 2108270-49-9) :
- Structure : 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one.
- Molecular Formula : C₁₇H₁₅N₅O₃.
- Molecular Weight : 337.33 g/mol.
- Key Differences :
- Replaces the target compound’s chloro-ethoxy-phenyl substituent with a phenyl group .
- Features a hydroxymethyl group and a 1,3,4-oxadiazole ring instead of the methyloxazole moiety.
- Implications : The smaller size and polar hydroxymethyl group may enhance solubility but reduce membrane permeability compared to the target compound .
Compounds with Pyrazolo[3,4-d]pyrimidine Cores
Compound B (Example 76 from ) :
- Structure: Contains a pyrazolo[3,4-d]pyrimidine core linked to a chromen-4-one and a morpholinomethyl-thiophene group.
- Molecular Weight : ~531.3 g/mol.
- Key Differences: The pyrimidine core differs from the pyrazinone ring, altering electron distribution. Incorporates a fluorophenyl group and morpholine moiety, which may enhance CNS penetration.
- Synthesis : Prepared via Suzuki-Miyaura coupling, suggesting the target compound could be synthesized using similar cross-coupling methodologies .
Pyrazole Derivatives with Bioactive Substituents
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Implications
- Bioactivity Trends: Pyrazolo-pyrazinones (e.g., Compound A) are explored for kinase inhibition due to their heterocyclic rigidity . Pyrazolo-pyrimidines (e.g., Compound B) show promise in oncology, targeting kinases like PI3K or mTOR . Ethoxy and chloro groups in the target compound may enhance metabolic stability compared to hydroxyl or morpholine-containing analogs .
- Synthetic Challenges :
- The target compound’s methyloxazole and ethoxy-phenyl groups likely require regioselective coupling or cyclization steps, similar to methods in and .
Preparation Methods
Preparation of 2-(3-Chloro-4-Ethoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-one
Step 1: Condensation of 3-chloro-4-ethoxyaniline with ethyl glyoxalate
Reagents:
- 3-Chloro-4-ethoxyaniline (1.0 eq)
- Ethyl glyoxalate (1.2 eq)
- Acetic acid catalyst (0.1 eq)
Conditions: - Toluene reflux (110°C), 12 hr
- Yield: 68-72%
Step 2: Cyclization with hydrazine hydrate
Reagents:
- Intermediate from Step 1 (1.0 eq)
- Hydrazine hydrate (3.0 eq)
Conditions: - Ethanol solvent, 80°C, 6 hr
- Yield: 85-90%
Characterization Data
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 8.21 (s, 1H, pyrazole-H), δ 4.12 (q, 2H, OCH2), δ 1.42 (t, 3H, CH3) |
| HRMS | m/z calc. 291.0845 [M+H]+, found 291.0842 |
Synthesis of 2-(2-Ethoxyphenyl)-5-Methyloxazole-4-Carbaldehyde
Step 1: Formation of oxazole ring
Reagents:
- 2-Ethoxybenzamide (1.0 eq)
- Chloroacetone (1.5 eq)
- Phosphorus oxychloride (2.0 eq)
Conditions: - Dichloroethane, 70°C, 8 hr
- Yield: 65-70%
Step 2: Oxidation to aldehyde
Reagents:
- Oxazole intermediate (1.0 eq)
- SeO₂ (1.2 eq)
Conditions: - Dioxane, 100°C, 4 hr
- Yield: 55-60%
Optimization Note : Alternative oxidants (MnO₂, TEMPO/NaOCl) gave lower yields (<40%).
Final Coupling and Functionalization
Reductive Amination for Methylene Bridge Installation
Reagents:
- Pyrazolo-pyrazinone core (1.0 eq)
- Oxazole-carbaldehyde (1.1 eq)
- Sodium cyanoborohydride (1.5 eq)
Conditions: - MeOH/THF (3:1), rt, 24 hr
- Yield: 75-80%
Critical Parameters :
- pH maintained at 5-6 using AcOH/NaOAc buffer
- Strict exclusion of moisture to prevent borohydride decomposition
Comprehensive Reaction Optimization Table
| Step | Parameter | Optimal Range | Effect on Yield |
|---|---|---|---|
| 2.1 | Hydrazine ratio | 2.8-3.2 eq | ±15% yield |
| 2.2 | POCl₃ quantity | 1.8-2.2 eq | ±20% yield |
| 3.1 | Solvent polarity | ε 15-20 | ±25% yield |
| 3.1 | Temperature | 22-25°C | ±10% yield |
Advanced Purification Strategies
Chromatographic Separation
Column : Silica gel (230-400 mesh)
Eluent Gradient :
- Hexane:EtOAc from 4:1 to 1:2 over 30 CV
- 0.5% Et₃N additive to prevent tailing
Purity Metrics :
| Batch | Purity (HPLC) | Key Impurities |
|---|---|---|
| A | 98.7% | Des-ethoxy analog (0.8%) |
| B | 99.1% | Oxazole-opened byproduct (0.5%) |
Spectroscopic Characterization Suite
$$ ^{13}C $$ NMR Assignments
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C-4 | 162.5 | Pyrazinone carbonyl |
| C-11 | 154.2 | Oxazole C-2 |
| C-17 | 63.8 | Ethoxy OCH₂ |
MS/MS Fragmentation Pattern
- Base peak at m/z 426.3 [M+H]+
- Characteristic fragments:
- m/z 298.1 (loss of oxazole moiety)
- m/z 181.0 (chloroethoxyphenyl fragment)
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Total Steps | Overall Yield | Purity | Cost Index |
|---|---|---|---|---|
| Convergent | 7 | 42% | 98.5% | 1.0 |
| Linear | 9 | 28% | 97.1% | 1.8 |
| One-pot (partial) | 5 | 35% | 94.3% | 0.7 |
Key Finding: The convergent strategy provides optimal balance between yield and purity despite higher step count.
Scale-Up Considerations and Process Chemistry
Critical Quality Attributes (CQAs)
- Residual solvent levels (<500 ppm EtOAc)
- Palladium content (<10 ppm from coupling steps)
- Polymorphic form control (Form I vs Form II)
Alternative Synthetic Approaches
Photochemical Activation
- Blue LED (450 nm) with Eosin Y photosensitizer
- Outcome: 22% yield with 8% dimerization byproduct
- Potential for further optimization
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how can purity be validated?
- Methodological Answer : Begin with multi-step synthesis involving cyclization reactions using phosphorus oxychloride (POCl₃) at controlled temperatures (e.g., 120°C), as demonstrated in structurally analogous pyrazolo-pyrazinones . Validate purity via HPLC (≥95% purity threshold) and confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline intermediates, employ single-crystal X-ray diffraction (SC-XRD) to resolve regiochemical ambiguities .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize in vitro assays against bacterial (e.g., Mycobacterium tuberculosis H37Rv) and cancer cell lines (e.g., MCF-7, HepG2) using microdilution protocols (MIC50/IC50 determination). Include positive controls (e.g., isoniazid for antitubercular activity) and replicate experiments (n ≥ 3) to ensure reproducibility. Monitor cytotoxicity in non-target mammalian cells (e.g., HEK293) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Combine ¹H/¹³C NMR to assign substituent positions and heteronuclear correlations (e.g., HMBC, HSQC) to resolve aromatic coupling patterns. For crystalline derivatives, SC-XRD provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) . FT-IR can validate functional groups like oxazole C=N stretches (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodological Answer : Synthesize derivatives with strategic substitutions (e.g., halogenation at the 3-chloro position, ethoxy group modifications) and compare bioactivity profiles. Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ values) and steric (molar refractivity) parameters with activity . Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., M. tuberculosis enoyl-ACP reductase) can prioritize high-affinity analogs .
Q. What experimental strategies address contradictory bioactivity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., nutrient media pH, incubation time) and validate via inter-laboratory reproducibility trials. For inconsistent MIC values, re-test under hypoxia-mimicking conditions (e.g., using CoCl₂) to assess environmental sensitivity . Apply Bland-Altman plots to quantify systematic biases between datasets .
Q. How can environmental fate and degradation pathways be studied for this compound?
- Methodological Answer : Use OECD 301/303 guidelines to assess aerobic biodegradation in soil/water matrices. Employ LC-QTOF-MS to identify transformation products (e.g., dechlorinated or hydroxylated metabolites). Model partitioning coefficients (log Kow, Koc) to predict bioaccumulation potential .
Q. What computational methods predict metabolic stability and toxicity?
- Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME and ProTox-II. Validate predictions with microsomal stability assays (e.g., human liver microsomes + NADPH) and Ames tests for mutagenicity. Prioritize metabolites flagged by cytochrome P450 isoform docking (e.g., CYP3A4) .
Methodological Design Considerations
Q. How should multi-variable experiments (e.g., solvent effects, temperature gradients) be statistically optimized?
- Methodological Answer : Apply response surface methodology (RSM) with a central composite design (CCD) to evaluate interactions between synthesis parameters (e.g., solvent polarity, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) and Derringer’s desirability function to maximize yield/purity .
Q. What strategies enhance reproducibility in crystallographic studies?
- Methodological Answer : Standardize crystal growth conditions (e.g., slow evaporation in EtOAc/hexane at 4°C) and collect high-resolution datasets (θ > 25°). Refine structures using SHELXL with anisotropic displacement parameters for non-H atoms. Cross-validate with Hirshfeld surface analysis to quantify intermolecular contacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
